(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid
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Overview
Description
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a triazine ring and a thioxo group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid typically involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . This method is effective in producing the desired compound with high selectivity and yield. The reaction conditions generally include elevated temperatures and the use of aqueous formaldehyde, which facilitates the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of alternative catalysts and solvents may be explored to improve the environmental sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thioxo group and the triazine ring, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In medicine, it is being explored for its potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, in industry, it is used as a corrosion inhibitor for metals, particularly in the oil and gas sector .
Mechanism of Action
The mechanism of action of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface through its sulfur, nitrogen, and oxygen atoms, forming a protective layer that prevents corrosion . In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid include other triazine derivatives such as 3-(4-thioxo-1,3,5-triazinan-1-yl)propanoic acid and 1,5-diphenyl-1,3,5-triazinane-2-thione . These compounds share structural similarities but differ in their specific functional groups and substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of the triazine ring and the thioxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZRGSRFTWNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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